molecular formula C24H29NO9 B1240514 Codein-6-glucuronid CAS No. 20736-11-2

Codein-6-glucuronid

Katalognummer B1240514
CAS-Nummer: 20736-11-2
Molekulargewicht: 475.5 g/mol
InChI-Schlüssel: CRWVOYRJXPDBPM-HSCJLHHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Codeine-6-glucuronide (C6G) is a major metabolite of codeine, formed predominantly through the glucuronidation pathway. Approximately 80% of codeine is transformed into C6G, a process primarily facilitated by the liver. Unlike its parent compound, C6G exhibits its analgesic effects independently and does not require conversion to morphine (Vree Tb et al., 2000).

Synthesis Analysis

C6G is synthesized through a biochemical reaction where codeine is conjugated with glucuronic acid. This synthesis has been explored in scientific studies, particularly focusing on the condensation reactions involved in its formation (H. Yoshimura et al., 1968).

Molecular Structure Analysis

The molecular structure of C6G resembles that of its parent compound, codeine, with the addition of a glucuronic acid component. This structural alteration significantly impacts its pharmacological activity and solubility. Research has detailed these structural requirements and their implications on the molecule's interaction with biological receptors (Vree Tb et al., 2000).

Chemical Reactions and Properties

C6G undergoes various chemical reactions, particularly hydrolysis, under different conditions. Studies have investigated its behavior under acidic conditions and during enzymatic hydrolysis, highlighting its stability and reactivity (S. Goenechea et al., 1978).

Physical Properties Analysis

The physical properties of C6G, such as solubility, melting point, and stability, have been analyzed in scientific research. These properties are influenced by its molecular structure and contribute to its pharmacokinetic profile (Z. R. Chen et al., 1989).

Chemical Properties Analysis

C6G's chemical properties, including its reactivity and interactions with biological molecules, distinguish it from other codeine metabolites. Research has focused on its enzymatic hydrolysis and the factors affecting its glucuronidation process (Q. Yue et al., 1990).

Wissenschaftliche Forschungsanwendungen

Forensische Toxikologie

C6G wird in der forensischen Toxikologie eingesetzt, um zwischen Codeingebrauch und äußerer Kontamination zu unterscheiden. Das Vorhandensein von C6G in biologischen Proben wie Haaren kann die Einnahme von Codein bestätigen, da es sich um einen Metaboliten handelt, der nicht durch äußere Kontamination vorhanden wäre . Diese Anwendung ist in rechtlichen Kontexten von entscheidender Bedeutung, in denen der Nachweis des Substanzgebrauchs erforderlich ist.

Pharmakokinetische Studien

Forschungen zur Pharmakokinetik von Codein beinhalten oft die Messung von C6G. Das Verständnis des Metabolismus von Codein zu C6G und seiner anschließenden Ausscheidung kann Erkenntnisse über die Wirksamkeit und Sicherheit von Codein als Therapeutikum liefern .

Überwachung von Drogenmissbrauch

C6G kann in verschiedenen biologischen Matrizes gemessen werden, um den Missbrauch von Codein zu überwachen. Seine Quantifizierung hilft bei der Beurteilung des Umfangs des Drogenkonsums und kann Teil umfassender Drogenpanele sein, die in Rehabilitationszentren oder von Gesundheitsdienstleistern verwendet werden .

Schmerzmanagementforschung

Studien haben gezeigt, dass C6G analgetische Eigenschaften haben kann. Die Erforschung seiner analgetischen Wirkungen, insbesondere im Vergleich zu Codein, kann zu besseren Strategien zur Schmerzbehandlung und zur Entwicklung neuer Analgetika mit möglicherweise geringeren Nebenwirkungen führen .

Klinische Toxikologie

In der klinischen Toxikologie wird C6G gemessen, um die Toxikodynamik von Codein zu verstehen. Dazu gehört die Untersuchung der Auswirkungen von Codein und seinen Metaboliten auf den Körper, was für die Bestimmung sicherer Dosierungsniveaus und Behandlungspläne für Patienten unerlässlich ist .

Entwicklung analytischer Methoden

C6G wird als Referenzstandard bei der Entwicklung analytischer Methoden für die Drogentests verwendet. Es dient als Kalibrierstandard für Assays, die entwickelt wurden, um Codein und seine Metaboliten in biologischen Proben nachzuweisen und zu quantifizieren .

Post-Mortem-Analyse

Die Bestimmung von C6G in post-mortem-Proben kann bei der Feststellung der Todesursache in Fällen helfen, in denen eine Codeinvergiftung vermutet wird. Es bietet ein genaueres Bild des Codeinstoffwechsels zum Zeitpunkt des Todes .

Therapeutisches Drug Monitoring

Die Überwachung der C6G-Spiegel bei Patienten kann die therapeutische Medikamentenüberwachung unterstützen und sicherstellen, dass Codein richtig metabolisiert wird und die Patienten die richtige Dosis für ihre Bedürfnisse erhalten .

Wirkmechanismus

The receptor affinity of codeine-6-glucuronide is similar to that of codeine . It is concluded that intravenously administered codeine-6-glucuronide possesses analgesic activity similar to that of codeine .

Safety and Hazards

The most common adverse reactions to codeine include drowsiness, lightheadedness, dizziness, sedation, shortness of breath, nausea, vomiting, and sweating .

Zukünftige Richtungen

There is ongoing research into the development of analogues of Codeine-6-glucuronide with improved biological activity . Increased use of non-opioids like oral and intravenous formulations of acetaminophen and non-steroidal anti-inflammatory drugs, which do not have the respiratory depressant side effects may be good alternatives to codeine in children .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWVOYRJXPDBPM-HSCJLHHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942952
Record name Codeine-6-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Codeine-6-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

High
Record name Codeine-6-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

20736-11-2
Record name Codeine-6-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20736-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Codeine-6-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020736112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codeine-6-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CODEINE-6-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2M937KY47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Codeine-6-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248-250 °C
Record name Codeine-6-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Codeine-6-glucuronide
Reactant of Route 2
Codeine-6-glucuronide
Reactant of Route 3
Codeine-6-glucuronide
Reactant of Route 4
Codeine-6-glucuronide
Reactant of Route 5
Codeine-6-glucuronide
Reactant of Route 6
Codeine-6-glucuronide

Q & A

Q1: How does codeine-6-glucuronide exert its analgesic effects?

A1: The precise mechanism of C6G's analgesic action in humans remains an active area of research. While it was initially considered inactive, studies now suggest it contributes significantly to the analgesic effects observed after codeine administration [, ]. This is further supported by the fact that C6G is found in plasma at significantly higher concentrations than codeine itself after both intravenous and oral administration [, ]. While some hypothesize that C6G acts directly on opioid receptors, this remains debated. Others propose that its analgesic action might be mediated through indirect mechanisms or potentially involve targets beyond traditional opioid receptors [, , ].

Q2: What is the molecular formula, weight, and relevant spectroscopic data for codeine-6-glucuronide?

A3:
* Molecular Formula: C24H31NO12 * Molecular Weight: 525.5 g/mol* Spectroscopic Data: Specific spectroscopic data, such as UV-Vis absorbance, infrared (IR) spectra, and nuclear magnetic resonance (NMR) shifts, can be found in publications that focus on the isolation and characterization of C6G from biological samples, for example, those focusing on its isolation from dog urine [].

Q3: Does codeine-6-glucuronide exhibit any catalytic properties, or is it primarily considered a pharmacologically active metabolite?

A3: Based on the available research, C6G is primarily recognized for its pharmacological activity as a codeine metabolite and not for any inherent catalytic properties.

Q4: Have there been any computational chemistry studies or molecular modeling efforts focused on codeine-6-glucuronide? If so, what insights have they provided?

A6: While computational chemistry and modeling studies specifically focusing on C6G are limited, research on closely related morphine glucuronides and the design of thiosaccharide analogues of C6G provides valuable insights into potential structure-activity relationships []. These studies often employ molecular docking simulations to investigate interactions with opioid receptors and quantitative structure-activity relationship (QSAR) models to predict binding affinities and activities of different analogues.

Q5: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to codeine-6-glucuronide?

A5: As C6G is a metabolite of codeine, a controlled substance, its handling and disposal would generally fall under the same regulatory guidelines and precautions as its parent compound. These regulations can vary depending on geographic location and specific research or manufacturing context.

Q6: How is codeine-6-glucuronide absorbed, distributed, metabolized, and excreted (ADME) in the body?

A10: C6G is primarily formed in the liver via glucuronidation of codeine by UDP-glucuronosyltransferase enzymes, primarily UGT2B7 [, , , , ]. Being a highly polar molecule, C6G exhibits limited penetration across the blood-brain barrier. Its elimination occurs mainly through renal excretion, with hemodialysis significantly impacting its clearance in patients with end-stage renal disease []. Detailed pharmacokinetic parameters, such as half-life and clearance rates, can differ between individuals due to factors like CYP2D6 and UGT2B7 genetic polymorphisms, age, and co-administration of other medications [, , , , ].

Q7: What analytical methods are commonly used to detect and quantify codeine-6-glucuronide in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is frequently employed for the analysis of C6G in biological matrices like blood, urine, and tissue samples [, , , , , , , ]. These methods typically involve an initial extraction step, often using solid-phase extraction (SPE), followed by chromatographic separation and detection. Tandem mass spectrometry (MS/MS) offers enhanced sensitivity and selectivity, allowing for accurate quantification even at low concentrations.

Q8: How are analytical methods for codeine-6-glucuronide validated to ensure accuracy, precision, and specificity?

A15: Validation of analytical methods for C6G typically follows established guidelines, such as those provided by regulatory agencies like the FDA or EMA []. This process involves assessing various parameters, including:* Selectivity: Ensuring the method can differentiate C6G from other compounds present in the sample.* Linearity: Demonstrating a proportional relationship between the measured signal and C6G concentration over a defined range.* Accuracy: Determining how close the measured values are to the true C6G concentration.* Precision: Evaluating the reproducibility of the method, often assessed as the coefficient of variation (CV) for repeated measurements.* Recovery: Measuring the efficiency of extracting C6G from the biological matrix. * Stability: Assessing the stability of C6G in the biological matrix under various storage conditions and during sample preparation.

Q9: Are there specific quality control measures employed during the development, manufacturing, and distribution of codeine-6-glucuronide-containing products (if applicable) to ensure consistency, safety, and efficacy?

A16: While C6G itself is not typically formulated into pharmaceutical products, quality control measures for codeine-containing medications, from which C6G is metabolized, are stringent and regulated by agencies like the FDA and EMA []. These involve:* Raw material testing: Verifying the identity, purity, and potency of codeine used in the formulation.* Manufacturing process controls: Implementing standardized procedures and monitoring critical process parameters to ensure batch-to-batch consistency.* Finished product testing: Analyzing the final product for its codeine content, purity, stability, and other quality attributes.* Packaging and labeling controls: Ensuring proper packaging to maintain product integrity and accurate labeling according to regulatory requirements.

Q10: What is the current understanding of the immunogenicity of codeine-6-glucuronide and its potential to elicit immunological responses?

A10: Research on the immunogenicity of C6G is currently limited.

Q11: Is there research investigating the biocompatibility and biodegradability of codeine-6-glucuronide, and if so, what are the findings?

A20: Information on the biocompatibility and biodegradability of C6G is currently limited [].

Q12: Are there viable alternatives or substitutes for codeine-6-glucuronide, and how do they compare in terms of performance, cost, and overall impact?

A21: As C6G is not a directly administered therapeutic agent, but rather a metabolite, the concept of alternatives or substitutes applies more broadly to the context of analgesics. Several other opioids, non-opioid analgesics, and non-pharmacological pain management strategies exist. The choice of the most appropriate approach depends on factors like the type and severity of pain, individual patient characteristics, and potential risks and benefits of each option [].

Q13: What are the environmental implications of codeine-6-glucuronide, particularly regarding its degradation and potential for recycling or waste management?

A22: Data on the environmental impact of C6G, specifically its ecotoxicological effects and persistence in the environment, is scarce []. Given its nature as a pharmaceutical metabolite, researching its fate and potential risks to ecosystems, particularly aquatic environments, is essential for developing appropriate waste management and mitigation strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.